2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol
Overview
Description
“2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol” is a chemical compound with the CAS Number: 22177-94-2 . It has a molecular weight of 173.6 and its linear formula is C6H8ClN3O . It is a solid substance and is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C6H8ClN3O . The InChI Code for a similar compound, 2-[(6-chloro-4-pyrimidinyl)amino]-1-butanol, is 1S/C8H12ClN3O/c1-2-6(4-13)12-8-3-7(9)10-5-11-8/h3,5-6,13H,2,4H2,1H3,(H,10,11,12) .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .
Safety and Hazards
The safety information for “2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological applications .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to a multitude of effects .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrimidine-based enzymes, which are involved in nucleotide synthesis and metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the proliferation and differentiation of certain cancer cell lines, such as liver, colon, lung, and breast cancer cells . These effects are mediated through alterations in signaling pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can inhibit key enzymes involved in DNA replication and repair, thereby affecting cell proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under specific conditions, such as low temperatures and inert atmospheres . Over time, it may undergo degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. These threshold effects highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. The distribution patterns can affect the overall efficacy and toxicity of the compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.
Properties
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)amino]-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-6-12(16-8-15-11)14-7-10(17)9-4-2-1-3-5-9/h1-6,8,10,17H,7H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGXBBPPOXZKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC(=NC=N2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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